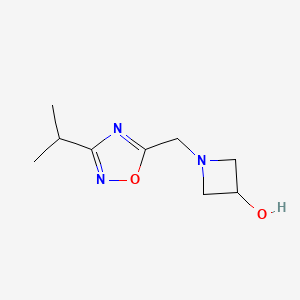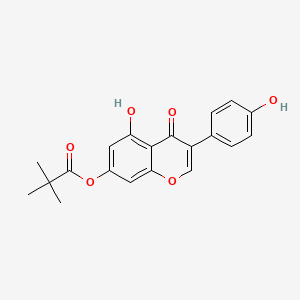![molecular formula C6H11F2NO B13437164 [(1R,2R,3S,4R)-4-amino-2,3-difluorocyclopentyl]methanol](/img/structure/B13437164.png)
[(1R,2R,3S,4R)-4-amino-2,3-difluorocyclopentyl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(1R,2R,3S,4R)-4-amino-2,3-difluorocyclopentyl]methanol is a chiral compound with a unique structure characterized by the presence of amino and difluoro groups on a cyclopentyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2R,3S,4R)-4-amino-2,3-difluorocyclopentyl]methanol typically involves multiple steps, starting from readily available precursors. One common approach is the stereoselective synthesis, which ensures the correct configuration of the chiral centers. The reaction conditions often involve the use of protecting groups to prevent unwanted reactions at specific sites on the molecule. For example, the protection of hydroxyl groups followed by selective deprotection is a common strategy .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. The scalability of the synthesis is also a critical factor, ensuring that the compound can be produced in large quantities without compromising purity or quality.
化学反应分析
Types of Reactions
[(1R,2R,3S,4R)-4-amino-2,3-difluorocyclopentyl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The amino and difluoro groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired product with high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can lead to the formation of a ketone, while substitution reactions can introduce new functional groups at the amino or difluoro positions.
科学研究应用
[(1R,2R,3S,4R)-4-amino-2,3-difluorocyclopentyl]methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of chiral compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: Used in the production of fine chemicals and as an intermediate in various industrial processes.
作用机制
The mechanism of action of [(1R,2R,3S,4R)-4-amino-2,3-difluorocyclopentyl]methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
相似化合物的比较
Similar Compounds
[(1R,2R,3S,4R)-4-amino-2,3-difluorocyclopentyl]methanol: shares similarities with other chiral cyclopentyl derivatives, such as [(1R,2R,3S,4R)-4-amino-2,3-dihydroxycyclopentyl]methanol.
This compound: can be compared to other difluorocyclopentyl compounds, highlighting the impact of the amino group on its reactivity and applications.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of both amino and difluoro groups
属性
分子式 |
C6H11F2NO |
|---|---|
分子量 |
151.15 g/mol |
IUPAC 名称 |
[(1R,2R,3S,4R)-4-amino-2,3-difluorocyclopentyl]methanol |
InChI |
InChI=1S/C6H11F2NO/c7-5-3(2-10)1-4(9)6(5)8/h3-6,10H,1-2,9H2/t3-,4-,5-,6+/m1/s1 |
InChI 键 |
CHOAPONHNMJPHG-KAZBKCHUSA-N |
手性 SMILES |
C1[C@@H]([C@H]([C@H]([C@@H]1N)F)F)CO |
规范 SMILES |
C1C(C(C(C1N)F)F)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3beta,15beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-15-methyl-androst-5-en-17-one](/img/structure/B13437087.png)
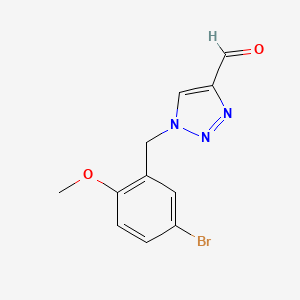
![5-O-[(1,1-Dimethylethyl)dimethylsilyl] Ivermectin B1 Monosaccharide](/img/structure/B13437096.png)
![Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate](/img/structure/B13437100.png)
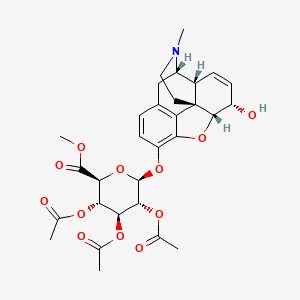
![3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B13437113.png)
![[4-[2-[3-Methoxy-4-(4-methylimidazol-1-yl)anilino]-6-methylpyrimidin-4-yl]oxyphenyl]-(4-prop-2-ynoxyphenyl)methanone](/img/structure/B13437115.png)
![5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-1-[[2'-[(hydroxyamino)[(1H-imidazol-1-ylcarbonyl)imino]methyl][1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylate; (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-1-[[2'-[N'-hydroxy-N-[(1H-imidazol-1-yl)carbonyl]carbamimidoyl]biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylate](/img/structure/B13437117.png)
![(3E,5E)-6-[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,6,12-trihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]hepta-3,5-dien-2-one](/img/structure/B13437119.png)
![6,6'-Methylenebis[1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one]](/img/structure/B13437124.png)
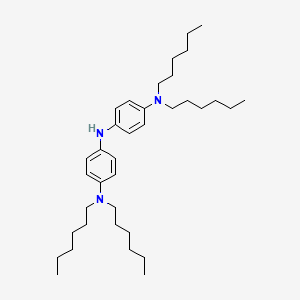
![[(2S)-1-[[3-(2-bromoethoxy)-4-chloro-1-oxoisochromen-7-yl]amino]-1-oxopropan-2-yl] N-phenylcarbamate](/img/structure/B13437138.png)
